An In-Depth Technical Guide to Metalaxyl-d6: Chemical Properties and Synthesis
An In-Depth Technical Guide to Metalaxyl-d6: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Metalaxyl-d6, a deuterated isotopologue of the widely used fungicide Metalaxyl. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. The guide details the physicochemical properties of Metalaxyl-d6, outlines a plausible synthetic route based on established chemical principles, and discusses its primary application as an internal standard in analytical methodologies.
Introduction: The Significance of Isotopic Labeling
Metalaxyl is a systemic phenylamide fungicide effective against a range of plant diseases caused by Oomycete fungi.[1][2] Its mode of action involves the inhibition of ribosomal RNA synthesis in fungi.[3] The development of deuterated analogs of pharmacologically and biologically active compounds, such as Metalaxyl-d6, is of significant interest to the scientific community.
The primary utility of Metalaxyl-d6 lies in its application as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] The introduction of deuterium atoms results in a molecule with a higher mass-to-charge ratio than its non-deuterated counterpart. This mass difference allows for clear differentiation in mass spectrometric analyses, enabling accurate quantification of the target analyte (Metalaxyl) in complex matrices by correcting for variations in sample preparation and instrument response.[3]
Chemical and Physical Properties of Metalaxyl-d6
The key chemical and physical properties of Metalaxyl-d6 are summarized in the table below. It is important to note that while some experimental data for the non-deuterated (protio) form, Metalaxyl, is available, much of the data for Metalaxyl-d6 is predicted or sourced from chemical suppliers. The deuteration is on the two methyl groups of the 2,6-dimethylphenyl moiety.[4]
| Property | Value | Source |
| IUPAC Name | methyl 2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate | [5] |
| Synonyms | Metalaxyl-d6, N-[2,6-(Dimethyl-d6)phenyl]-N-(2-methoxyacetyl)alanine Methyl Ester, (+/-)-Metalaxyl-d6 | [6] |
| Molecular Formula | C₁₅H₁₅D₆NO₄ | [4] |
| Molecular Weight | 285.37 g/mol | [5] |
| Appearance | Light Beige Solid | [7] |
| Melting Point | 71-72 °C (for non-deuterated Metalaxyl) | [8] |
| Boiling Point | 394.3 ± 42.0 °C at 760 mmHg (Predicted for (R)-(-)-Metalaxyl-d6) | [1] |
| Solubility | Soluble in acetonitrile | [4] |
| Storage | 2-8°C Refrigerator | [7] |
Synthesis of Metalaxyl-d6: A Proposed Pathway
Step 1: N-Alkylation of 2,6-di(methyl-d3)aniline
The synthesis would commence with the N-alkylation of 2,6-di(methyl-d3)aniline with methyl 2-bromopropionate. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Experimental Protocol (Hypothetical):
-
To a solution of 2,6-di(methyl-d3)aniline in a suitable organic solvent (e.g., toluene or acetonitrile), add a base such as sodium bicarbonate or triethylamine.
-
Slowly add methyl 2-bromopropionate to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The filtrate, containing the intermediate product, methyl N-(2,6-di(methyl-d3)phenyl)alaninate, can be purified by distillation under reduced pressure or used directly in the next step.
Step 2: N-Acylation of Methyl N-(2,6-di(methyl-d3)phenyl)alaninate
The second step involves the N-acylation of the intermediate with methoxyacetyl chloride. This reaction is also performed in the presence of a base to scavenge the hydrochloric acid produced.
Experimental Protocol (Hypothetical):
-
Dissolve the methyl N-(2,6-di(methyl-d3)phenyl)alaninate intermediate in an appropriate solvent (e.g., toluene or dichloromethane).
-
Add a base, such as sodium bicarbonate or pyridine.
-
Cool the mixture in an ice bath and slowly add methoxyacetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Upon completion, wash the reaction mixture with water to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Metalaxyl-d6.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.
Spectroscopic Characterization (Predicted)
While experimental spectra for Metalaxyl-d6 are not publicly available, the expected key features can be predicted based on the structure and comparison with the non-deuterated analog.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectrum of Metalaxyl-d6 compared to Metalaxyl will be the absence of the singlet corresponding to the two methyl groups on the 2,6-dimethylphenyl ring. These protons are replaced by deuterium, which is not observed in ¹H NMR. The remaining signals for the alanine and methoxyacetyl moieties would be expected to have similar chemical shifts and coupling patterns to those of unlabeled Metalaxyl.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbons of the deuterated methyl groups will exhibit a triplet multiplicity due to coupling with deuterium (spin I = 1), and their chemical shift will be slightly upfield compared to the corresponding carbons in Metalaxyl.
Mass Spectrometry
The mass spectrum of Metalaxyl-d6 will show a molecular ion peak (M⁺) that is 6 mass units higher than that of Metalaxyl, reflecting the presence of the six deuterium atoms. The fragmentation pattern is expected to be similar to that of Metalaxyl, with the fragments containing the deuterated phenyl ring showing a corresponding mass shift.
Infrared (IR) Spectroscopy
The IR spectrum of Metalaxyl-d6 will be very similar to that of Metalaxyl. The most notable difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).
Applications in Research and Development
The primary and most critical application of Metalaxyl-d6 is as an internal standard in analytical methods for the quantification of Metalaxyl in various matrices, including environmental, agricultural, and biological samples.[3][4] Its use allows for robust and accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.
The use of a stable isotope-labeled internal standard like Metalaxyl-d6 is considered the gold standard in quantitative mass spectrometry because its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.
Conclusion
Metalaxyl-d6 is a valuable tool for researchers and analytical scientists requiring accurate quantification of the fungicide Metalaxyl. While detailed synthetic and spectroscopic data in the public domain are scarce, this guide provides a comprehensive overview of its chemical properties, a scientifically sound proposed synthesis, and its critical role as an internal standard. The information presented here serves as a foundational resource for professionals working with this and other isotopically labeled compounds.
References
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PubChem. Metalaxyl-d6. [Link]
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University of Hertfordshire. Metalaxyl (Ref: CGA 48988). [Link]
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Wikipedia. Metalaxyl. [Link]
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- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
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European Patent Office. EP 0423282 B1 - PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. [Link]
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Pharmaffiliates. Chemical Name : Metalaxyl-d6. [Link]
- Google Patents. CN101088986B - Metalaxyl synthesizing process.
-
ResearchGate. (PDF) Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. [Link]
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Pharmaffiliates. Metalaxyl-d6. [Link]
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